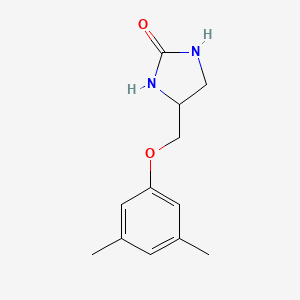
Kaliotoxin-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaliotoxin-1 (KTX1) has been isolated from the venom of the Scorpion Androctonus mauretanicus mauretanicus. Kaliotoxin-1 shows a high structural affinity with Iberiotoxin and Charybdotoxin that inhibit KCa2+ channels activity. According to several studies, it appears that Kaliotoxin-1 has a weak inhibitory effect on KCa2+ channels, but it is a potent and selective inhibitor of voltage-activated potassium channel (Kv1.1, Kv1.2, Kv1.3).
Aplicaciones Científicas De Investigación
Therapeutic Potential in Neurological Disorders :
- KTX-1 is a selective blocker of voltage-gated potassium channels (Kv), specifically Kv1.1 and Kv1.3, which are expressed in T lymphocytes and in certain areas of the central nervous system. Blockage of these channels can inhibit T lymphocyte activation and improve impaired neuronal conduction in demyelinated axons. This suggests potential therapeutic applications for diseases like multiple sclerosis (Beeton et al., 2001).
Role in Bone Resorption and Periodontal Disease :
- KTX-1 has shown potential in reducing inflammatory bone resorption. For example, it was observed that systemic administration of KTX-1 reduced bone resorption in experimental periodontal disease in rats, possibly by decreasing RANKL mRNA expression by T-cells in gingival tissue (Valverde et al., 2003).
Insights into Neuro-Immuno-Endocrine Axis Modulation :
- The neuro-immuno-endocrine effects of KTX-1 have been investigated, with studies showing that intracerebroventricular injection of KTX-1 leads to severe alterations in hypothalamus and thyroid function, potentially by activating inflammatory responses and inducing oxidative stress in these organs (Ladjel-Mendil et al., 2016).
Exploring Structural and Functional Properties :
- Research has focused on understanding the structure and function of KTX-1, particularly its interaction with potassium channels. For instance, studies have detailed the synthesis and characterization of KTX-1, examining its sequence and structure, and how these relate to its activity in blocking potassium channels (Romi et al., 1993).
Implications for Cancer Therapy :
- While not directly related to KTX-1, studies on immunotoxins, which combine toxins with specific targeting mechanisms, could provide a broader context for understanding how toxins like KTX-1 might be harnessed in targeted therapies for conditions such as cancer (Kreitman, 1998).
Potential in Treating Hyperkalemia :
- KTX-1 has been studied for its potential in treating hyperkalemia, a condition characterized by elevated serum potassium levels. The toxin's ability to inhibit potassium channels may normalize cell excitability under hyperkalemic conditions (Lal, 2018).
Propiedades
Fórmula molecular |
C171H283N55O49S6 |
|---|---|
Peso molecular |
4149.89 Da |
Apariencia |
White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Val-Glu-Ile-Asn-Val-Lys-Cys8-Ser-Gly-Ser-Pro-Gln-Cys14-Leu-Lys-Pro-Cys18-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys28-Met-Asn-Arg-Lys-Cys33-His-Cys35-Thr-Pro-Lys-OHDisulfide bonds between Cys8-Cys28, Cys14-Cys33 and Cys18-Cys35)Length (aa): 38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



